Cas no 72002-04-1 (BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO-)
![BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO- structure](https://ja.kuujia.com/scimg/cas/72002-04-1x500.png)
BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO- 化学的及び物理的性質
名前と識別子
-
- BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO-
- 6-bromobenzothiophene-3-one
- 6-bromobenzo[b]thiophen-3(2H)-one
- D76235
- Benzo[b]thiophen-3(2H)-one,6-bromo-
- CS-0101747
- EN300-2978231
- PXTJRMBKUHUCIZ-UHFFFAOYSA-N
- 6-bromo-benzo[b]thiophen-3-one
- 6-bromo-2,3-dihydro-1-benzothiophen-3-one
- 72002-04-1
- SCHEMBL2594793
-
- MDL: MFCD27927881
- インチ: InChI=1S/C8H5BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
- InChIKey: PXTJRMBKUHUCIZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 227.92445Da
- 同位素质量: 227.92445Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 42.4Ų
BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1013017-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 95% | 1g |
$655 | 2024-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172387-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 98% | 1g |
¥12967.00 | 2024-05-02 | |
eNovation Chemicals LLC | D962306-1g |
Benzo[b]thiophen-3(2H)-one, 6-bromo- |
72002-04-1 | 95% | 1g |
$690 | 2025-02-27 | |
eNovation Chemicals LLC | D962306-1g |
Benzo[b]thiophen-3(2H)-one, 6-bromo- |
72002-04-1 | 95% | 1g |
$690 | 2024-08-03 | |
eNovation Chemicals LLC | Y1009637-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 95% | 1g |
$650 | 2025-02-19 | |
eNovation Chemicals LLC | Y1013017-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 95% | 1g |
$655 | 2025-02-27 | |
eNovation Chemicals LLC | Y1009637-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 95% | 1g |
$650 | 2025-02-28 | |
eNovation Chemicals LLC | D962306-2g |
Benzo[b]thiophen-3(2H)-one, 6-bromo- |
72002-04-1 | 95% | 2g |
$1185 | 2025-02-27 | |
eNovation Chemicals LLC | D962306-2g |
Benzo[b]thiophen-3(2H)-one, 6-bromo- |
72002-04-1 | 95% | 2g |
$1185 | 2024-08-03 | |
eNovation Chemicals LLC | Y1009637-1g |
6-Bromobenzo[b]thiophen-3(2H)-one |
72002-04-1 | 95% | 1g |
$650 | 2024-06-03 |
BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO- 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO-に関する追加情報
Introduction to BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO (CAS No 72002-04-1)
BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO, identified by its CAS number 72002-04-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the benzothiophene family, characterized by a fused benzene ring and a thiophene ring. The presence of a bromo substituent at the 6-position enhances its utility in synthetic chemistry, particularly in the development of biologically active molecules.
The structural motif of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO makes it a valuable intermediate in the synthesis of various pharmacophores. Its benzothiophene core is a common scaffold in medicinal chemistry, frequently employed in the design of drugs targeting neurological disorders, cancer, and infectious diseases. The bromo group at the 6-position serves as a versatile handle for further functionalization, enabling chemists to introduce additional modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Benzothiophene derivatives have emerged as promising candidates due to their ability to modulate protein function through binding to specific pockets on target proteins. The brominated benzothiophene scaffold, such as BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO, has been explored for its potential in disrupting PPIs involved in cancer progression and inflammation.
One notable application of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop therapies that can modulate these pathways effectively. The bromo-substituted benzothiophene core provides a rigid framework that can be fine-tuned to optimize binding affinity and selectivity.
Recent studies have highlighted the potential of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteins, potentially inhibiting viral replication or entry into host cells. For instance, research has demonstrated that benzothiophene derivatives can disrupt viral protease activity or interfere with viral assembly processes. The bromo group facilitates further derivatization, enabling the creation of more potent and selective antiviral compounds.
The synthesis of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the benzothiophene core followed by bromination at the desired position. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of this compound for research and development purposes.
The pharmacological properties of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO have been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits promising activity against various disease models. For example, studies have shown its efficacy in inhibiting tumor growth in animal models of cancer by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, its potential role in modulating inflammatory responses has been explored, making it a candidate for therapeutic applications in chronic inflammatory diseases.
The chemical stability and solubility profile of BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO are critical factors that influence its pharmaceutical applicability. Research efforts have focused on optimizing synthetic conditions to enhance stability while improving solubility in biological media. These modifications are essential for ensuring that the compound remains effective during storage and administration.
In conclusion, BENZO[B]THIOPHEN-3(2H)-ONE, 6-BROMO (CAS No 72002-04-1) is a versatile and valuable compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and development into novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in addressing various health challenges is likely to grow.
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